molecular formula C11H13FO3 B8554513 2-(2-Fluoro-4-methoxyphenyl)-2-methyl-1,3-dioxolane

2-(2-Fluoro-4-methoxyphenyl)-2-methyl-1,3-dioxolane

Cat. No.: B8554513
M. Wt: 212.22 g/mol
InChI Key: ZGCNCFPPQJZXGF-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)-2-methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C11H13FO3/c1-11(14-5-6-15-11)9-4-3-8(13-2)7-10(9)12/h3-4,7H,5-6H2,1-2H3

InChI Key

ZGCNCFPPQJZXGF-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=C(C=C(C=C2)OC)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Starting material 3-acetyl-2-fluoro-6-methoxyphenyl-amine, was prepared in following manner: A mixture of 2-Fluoro-4-methoxyacetophenone (5 g)(Fluorochem), ethylene glycol (4 ml), and p-toluensulfonic acid (50 mg) in toluene was refluxed 10 hours to give 5.7 g of 2-(2-fluoro-4-methoxyphenyl)-2-methyl-1,3-dioxolane. This was converted to 2-fluoro-6-methoxy-3-(2-methyl-1,3-dioxol-2-yl)-benzaldehyde according to Example 362 of WO 93/03022. This compound was converted to 2-fluoro-6-methoxy-3-(2-methyl-1,3-dioxol-2-yl)-cinnamic acid ethylester according to the methods described in Example 353 of WO 93/03022. 2-Fluoro-6-methoxy-3-(2-methyl-1,3-dioxol-2-yl)cinnamic acid ethylester was then treated with KOH in dioxane and water to yield 2-fluoro-6-methoxy-3-(2-methyl-1,3-dioxol-2-yl)cinnamic acid. Hydrolysis with aqueous HCl in dioxane gave 3-acetyl-2-fluoro-6-methoxycinnamic acid. N-(3-Acetyl-2-fluoro-6-methoxyphenyl)-N′-(5-chloropyrid-2-yl)-urea was then prepared in a manner analogous to the method in Example 7. 1H NMR (250 MHz, CDCl3) δ 9.18 (br s, 1H), 8.97 (br s, 1H), 7.85 (d, 1H), 7.83 (t, 1H), 7.51 (dd, 1H), 6.83 (d, 1H), 6.70 (d, 1H), 3.82 (s, 3H), 3.57 (q, 2H), 3.08-2.92 (m, 2H), 2.51 (d, 3H).
Name
3-acetyl-2-fluoro-6-methoxyphenyl-amine
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0 (± 1) mol
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reactant
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5 g
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reactant
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4 mL
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Synthesis routes and methods II

Procedure details

A solution of 5.00 g (30.00 mmol) 2-fluoro-4-methoxyacetophenone, 1.11 ml (33.00 mmol) ethylene glycol and 0.28 g (1.49 mmol) p-toluene sulfonic acid hydrate in 50 ml toluene was refluxed in a Dean-Stark apparatus for 2.5 days. After 0.5 and 1.5 days additional 1.11 ml (33.00 mmol) ethylene glycol and 0.28 g (1.49 mmol) p-toluene sulfonic acid hydrate were added. After cooling, the reaction was diluted in ether and washed with aqueous saturated NaHCO3 (two times) and aqueous 10% NaCl solution. The water phases were extracted with ether, the organic phase was dried (Na2SO4) and evaporated. The crude product was purified by flash chromatography (SiO2; n-heptane/AcOEt=95:5) to give 4.90 g of the title compound as brown liquid (with ca 10% of starting material, seen in 1H-NMR).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.11 mL
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reactant
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50 mL
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solvent
Reaction Step One
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0.28 g
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catalyst
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1.11 mL
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0.28 g
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Yield
10%

Synthesis routes and methods III

Procedure details

Starting material 3-acetyl-2-fluoro-6-methoxyphenetyl-amine, was prepared in following manner: A mixture of 2-Fluoro-4-methoxyacetophenone (5 g) (Fluorochem), ethylene glycol (4 ml), and p-toluensulfonic acid (50 mg) in toluene was refluxed 10 hours to give 5.7 g of 2-(2-fluoro-4-methoxyphenyl)-2-methyl-1,3-dioxolane. This was converted to 2-fluoro-6-methoxy-3-(2-methyl-1,3-dioxol-2-yl)-benzaldehyde according to Example 362 of WO 93/03022. This compound was converted to 2-fluoro-6-methoxy-3-(2-methyl-1,3-dioxol-2-yl)-cinnamic acid ethylester according to the methods described in Example 353 of WO 93/03022. 2-Fluoro-6-methoxy-3-(2-methyl-1,3-dioxol-2-yl)cinnamic acid ethylester was then treated with KOH in dioxane and water to yield 2-fluoro-6-methoxy-3-(2-methyl-1,3-dioxol-2-yl)cinnamic acid. Hydrolysis with aqueous HCl in dioxane gave 3-acetyl-2-fluoro-6-methoxycinnamic acid. N-(3-Acetyl-2-fluoro-6-methoxyphenetyl)-N'-(5-chloropyrid-2-yl)-urea was then prepared in a manner analogous to the method in Example 7. 1H NMR (250 MHz, CDCl3) δ 9.18 (br s, 1H), 8.97 (br s, 1H), 7.85 (d, 1H), 7.83 (t, 1H), 7.51 (dd, 1H), 6.83 (d, 1H), 6.70 (d, 1H), 3.82 (s, 3H), 3.57 (g, 2H), 3.08-2.92 (m, 2H), 2.51 (d, 3H).
Name
3-acetyl-2-fluoro-6-methoxyphenetyl-amine
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5 g
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4 mL
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